molecular formula C9H16N2 B115319 1,4-Di(propan-2-yl)imidazole CAS No. 154385-48-5

1,4-Di(propan-2-yl)imidazole

Cat. No.: B115319
CAS No.: 154385-48-5
M. Wt: 152.24 g/mol
InChI Key: FQGGMDHXCMSLQW-UHFFFAOYSA-N
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Description

1,4-Di(propan-2-yl)imidazole (CAS 73286-70-1) is a disubstituted imidazole derivative featuring isopropyl groups at the 1- and 4-positions of the heterocyclic ring. This compound is notable for its role as a ligand precursor in coordination chemistry, particularly in the synthesis of tris[2-(1,4-diisopropylimidazolyl)]phosphine, which is used to stabilize transition metal complexes . Its bulky isopropyl substituents enhance steric protection, making it valuable in catalytic systems requiring controlled metal coordination environments. The regiospecific synthesis of 1,4-disubstituted imidazoles, as reported by Sorrell and Allen, ensures high purity and structural precision, distinguishing it from less selective methods .

Properties

CAS No.

154385-48-5

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1,4-di(propan-2-yl)imidazole

InChI

InChI=1S/C9H16N2/c1-7(2)9-5-11(6-10-9)8(3)4/h5-8H,1-4H3

InChI Key

FQGGMDHXCMSLQW-UHFFFAOYSA-N

SMILES

CC(C)C1=CN(C=N1)C(C)C

Canonical SMILES

CC(C)C1=CN(C=N1)C(C)C

Synonyms

1H-Imidazole,1,4-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Di(propan-2-yl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Di(propan-2-yl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1,4-Di(propan-2-yl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Di(propan-2-yl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

2.1 Structural and Functional Group Variations

The following table summarizes key differences between 1,4-Di(propan-2-yl)imidazole and analogous compounds:

Compound Substituents Synthesis Method Thermal Stability Key Applications
This compound Isopropyl (1,4-positions) Regiospecific alkylation High (inferred) Ligand synthesis, catalysis
1,4-Di(1H-imidazol-1-yl)butane dihydrate Butane-linked imidazoles Nucleophilic aromatic substitution Moderate Crystal engineering
1,4-Di(1H-2-methylimidazol-1-yl)butane tetrahydrate Methyl-imidazole/butane linker SNAr reaction High Thermal-stable materials
N-[4-(1-Methylimidazol-2-yl)bipyridinyl]phenylenediamine Bipyridine, phenylenediamine SNAr reaction N/A Fluorescent materials
2.2 Physicochemical Properties
  • Steric Effects : The isopropyl groups in this compound introduce significant steric bulk compared to methyl or butane-linked derivatives. This bulkiness reduces solubility in polar solvents but enhances stability in metal complexes .
  • Thermal Behavior: Compounds like 1,4-di(2-methylimidazol-1-yl)butane tetrahydrate (DMImB·4H₂O) exhibit higher thermal stability (decomposition >250°C) than non-methylated analogs due to hydrophobic interactions and crystal packing . While direct thermal data for this compound is unavailable, its rigid structure suggests comparable or superior stability.
  • Spectroscopic Data : Methyl substituents in DMImB·4H₂O cause distinct ¹H-NMR shifts (e.g., δ 2.45 ppm for CH₃) versus δ 1.2–1.4 ppm for isopropyl groups in this compound .

Critical Analysis of Research Findings

  • Contradictions : While DMImB·4H₂O shows enhanced thermal stability over DImB·2H₂O , the steric effects of isopropyl groups in this compound may further improve stability but reduce solubility—a trade-off critical for catalytic applications.

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